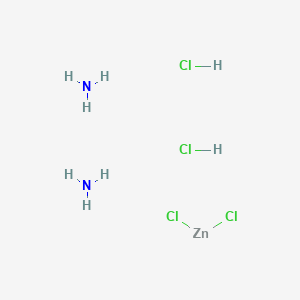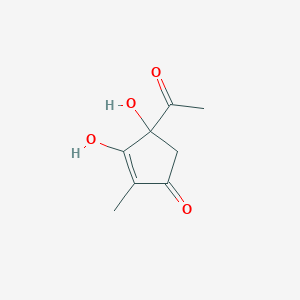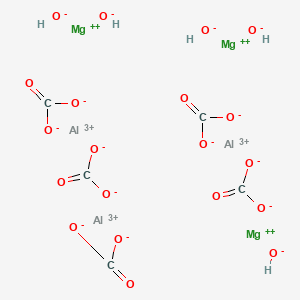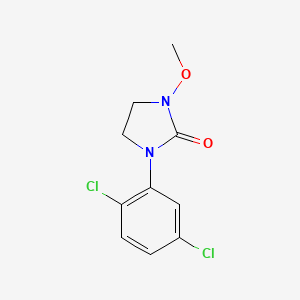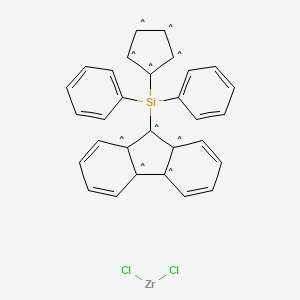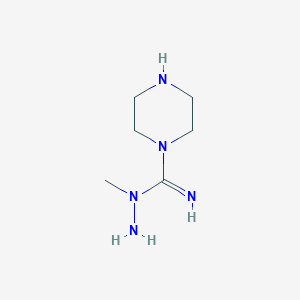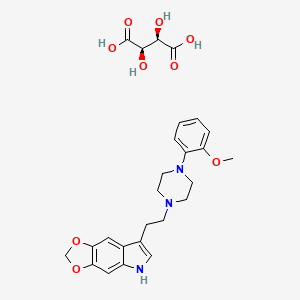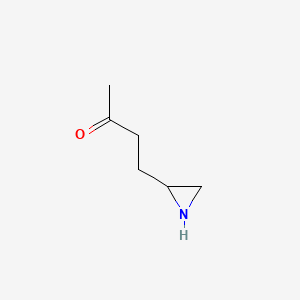
2-Butanone, 4-(2-aziridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) is a chemical compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) typically involves the reaction of 2-butanone with aziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic attack of the aziridine on the carbonyl group of 2-butanone. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The compound is typically purified by distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aziridine derivatives.
Applications De Recherche Scientifique
2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) involves its interaction with molecular targets through nucleophilic attack or electrophilic addition. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is exploited in different applications, such as in the synthesis of complex organic molecules or in biological assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butanone, 4-(2-methyl-1-aziridinyl)-(9CI)
- 2-Butanone, 4-(2-ethyl-1-aziridinyl)-(9CI)
- 2-Butanone, 4-(2-phenyl-1-aziridinyl)-(9CI)
Uniqueness
2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) is unique due to its specific structure and reactivity. The presence of the aziridine ring imparts significant strain, making it more reactive compared to other similar compounds. This reactivity is advantageous in various synthetic and research applications, allowing for the formation of diverse chemical products and interactions with biological targets.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
4-(aziridin-2-yl)butan-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(8)2-3-6-4-7-6/h6-7H,2-4H2,1H3 |
Clé InChI |
HOLDVUYTCDFTDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
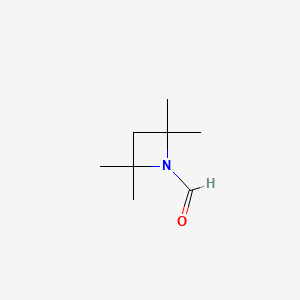
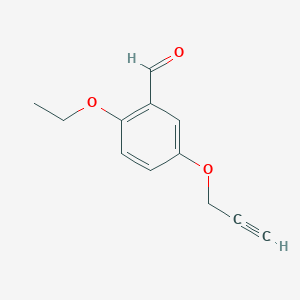
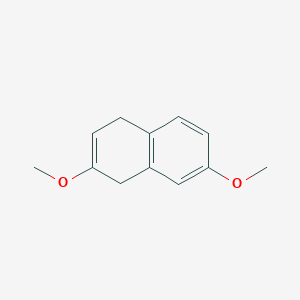
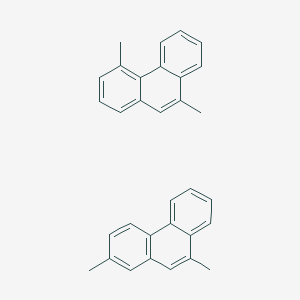
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
